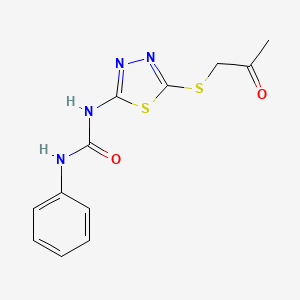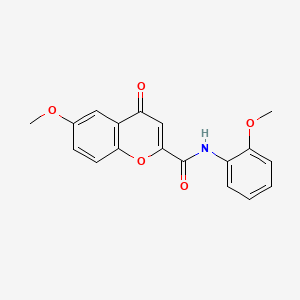![molecular formula C15H15F2N7O2S B2995573 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1070862-09-7](/img/structure/B2995573.png)
7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C15H15F2N7O2S and its molecular weight is 395.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to exhibit a wide range of biological and pharmaceutical activity .
Mode of Action
It is known that piperazine derivatives can interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
It is known that pyrimidine derivatives can play a vital role in various biological procedures as well as in cancer pathogenesis .
Result of Action
It is known that compounds with similar structures can have significant effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as ciprofloxacin derivatives, have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, which can influence the function of these biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, some ciprofloxacin derivatives can inhibit bacterial growth by interfering with DNA gyrase, an enzyme crucial for bacterial DNA replication .
Molecular Mechanism
Based on its structural similarity to other bioactive compounds, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have varying effects over time, depending on factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown dose-dependent effects in animal models, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are often metabolized by various enzymes and can interact with cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N7O2S/c1-22-14-13(20-21-22)15(19-9-18-14)23-4-6-24(7-5-23)27(25,26)12-8-10(16)2-3-11(12)17/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHAXZHQXMFAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

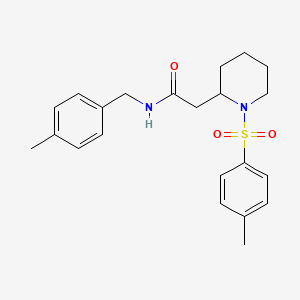
![9-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3,4,5,9-tetraazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),4,6,11,13-pentaene](/img/structure/B2995494.png)
![2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2995497.png)
![[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea](/img/structure/B2995498.png)
![methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate](/img/structure/B2995500.png)
![[4-(Trifluoromethyl)phenyl]urea](/img/structure/B2995502.png)
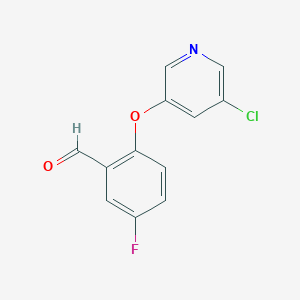
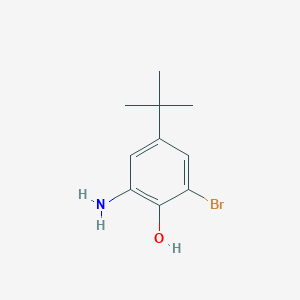
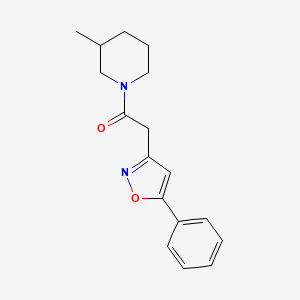
![N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2995510.png)

